molecular formula C6H14ClN B3211898 N-(1-cyclopropylethyl)-N-methylamine hydrochloride CAS No. 1094614-73-9

N-(1-cyclopropylethyl)-N-methylamine hydrochloride

Cat. No.: B3211898
CAS No.: 1094614-73-9
M. Wt: 135.63 g/mol
InChI Key: BHBRKGMPBPEJNG-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-N-methylamine hydrochloride is an organic compound that features a cyclopropyl group attached to an ethyl chain, which is further bonded to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-N-methylamine hydrochloride typically involves the reaction of cyclopropyl ethylamine with methylamine under controlled conditions. One common method includes the use of hydrogen chloride in diethyl ether to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a scalable synthesis route involving the Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid. This method provides a high yield and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-N-methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amines, and substituted amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1-cyclopropylethyl)-N-methylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(1-cyclopropylethyl)-N-methylamine hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The methylamine group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog with similar structural features but lacking the ethyl and methylamine groups.

    N-methylcyclopropylamine: Similar to N-(1-cyclopropylethyl)-N-methylamine hydrochloride but without the ethyl chain.

    Cyclopropyl ethylamine: Lacks the methylamine group but shares the cyclopropyl and ethyl components.

Uniqueness

This compound is unique due to the combination of the cyclopropyl, ethyl, and methylamine groups. This unique structure provides distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-cyclopropyl-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5(7-2)6-3-4-6;/h5-7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBRKGMPBPEJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094614-73-9
Record name (1-cyclopropylethyl)(methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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